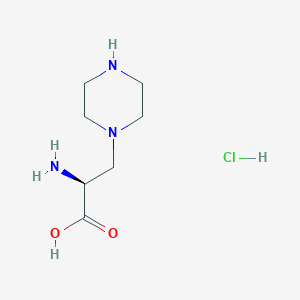![molecular formula C19H21BrN2O2 B2424611 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797699-84-3](/img/structure/B2424611.png)
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is an organic compound that features a bromophenyl group and a methoxypyrrolidinyl group attached to an acetamide backbone
作用机制
Target of Action
It’s worth noting that similar compounds have been reported to act as p2y12 antagonists .
Mode of Action
Related compounds have been reported to act as p2y12 antagonists, which suggests that this compound may also interact with its targets to inhibit their function .
Biochemical Pathways
P2y12 antagonists are known to affect platelet aggregation, suggesting that this compound may have a similar effect .
Result of Action
P2y12 antagonists are known to inhibit platelet aggregation, suggesting that this compound may have a similar effect .
Action Environment
It’s worth noting that similar compounds are known to be sensitive to air and moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide typically involves multiple steps. One common route starts with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the acetamide linkage through an amide coupling reaction. The methoxypyrrolidinyl group is then introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone
- 4-(4-Bromophenyl)-2-thiazolethiol
- 2-(4-Bromophenyl)quinoxaline
Uniqueness
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is unique due to the presence of both a bromophenyl group and a methoxypyrrolidinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-bromophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMRDBZLHXLLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
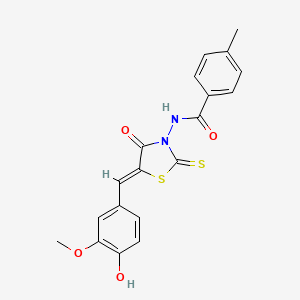
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)
![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
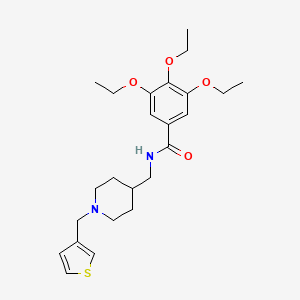
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)
![N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2424538.png)
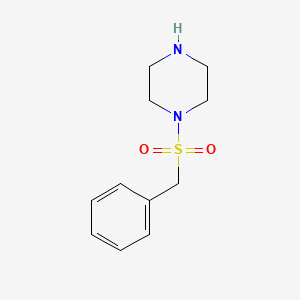
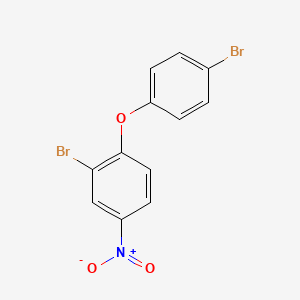
![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)
![3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2424545.png)
![N-{4-[3-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2424547.png)
